Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate
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Overview
Description
Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate is a chemical compound with the molecular formula C13H21NO4 It is a morpholine derivative, characterized by the presence of a tert-butyl group, a cyclopropyl group, and a formyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl and cyclopropyl reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and cyclopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often under low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and cyclopropyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Tert-butyl 3-cyclopropyl-3-carboxylmorpholine-4-carboxylate
Reduction: Tert-butyl 3-cyclopropyl-3-hydroxymorpholine-4-carboxylate
Substitution: Various substituted morpholine derivatives depending on the reagents used
Scientific Research Applications
Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s unique structure allows it to interact with various receptors and signaling pathways, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-formylmorpholine-4-carboxylate
- Tert-butyl 3-ethenyl-3-formylmorpholine-4-carboxylate
- Tert-butyl 3-oxomorpholine-4-carboxylate
Uniqueness
Tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
Properties
Molecular Formula |
C13H21NO4 |
---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
tert-butyl 3-cyclopropyl-3-formylmorpholine-4-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-7-17-9-13(14,8-15)10-4-5-10/h8,10H,4-7,9H2,1-3H3 |
InChI Key |
AQMLNLXSWYNNBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1(C=O)C2CC2 |
Origin of Product |
United States |
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